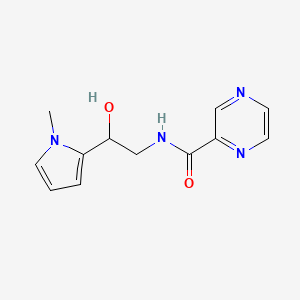
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the reaction of 1-methyl-1H-pyrrole with various reagents . For example, one synthesis method involves the reaction of 1-methyl-1H-pyrrole with tri-n-butyltin chloride in the presence of n-butyl lithium and N,N,N’,N’-tetramethylethylenediamine .Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be determined by single crystal X-ray diffraction . For example, the structures of 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one, and methyl 1H-pyrrole-2-carboxylate have been determined using this method .Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For example, 1-methyl-1H-pyrrole can react with tri-n-butyltin chloride in the presence of n-butyl lithium and N,N,N’,N’-tetramethylethylenediamine to give 2,5-bis(tri-n-butylstannyl)-1-methyl-1H-pyrrole .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, such as pyrazoles, pyrroles, and pyridines, play a pivotal role in pharmaceutical and agrochemical industries due to their biological activities. The synthesis and characterization of these compounds are essential for developing new drugs and chemicals. For example, the synthesis of 2-substituted 2, 6-dihydro-3-hydroxy-7H-pyrazolo[4, 3-d]pyrimidin-7-ones involves a series of reactions starting from ethyl 5-hydroxy-1H-pyrazole-3-carboxylates, highlighting the importance of pyrazine derivatives in creating structurally diverse heterocycles (Ochi & Miyasaka, 1983).
Pharmaceutical Intermediates and Antiviral Activities
Pyrazine derivatives serve as key intermediates in the synthesis of pharmaceutical compounds. For instance, the development of metal (II) complexes of pyrazine-2-carboxylic acid derivative demonstrates the application in medicinal chemistry, where the characterization of novel compounds is crucial for drug development processes (Nzikayel et al., 2017). Additionally, compounds isolated from the fermentation broth of endophytic actinomycetes, including pyrazine derivatives, showed significant antiviral activities, suggesting their potential as antiviral drugs (Wang et al., 2014).
Materials Science and Polymer Research
Beyond pharmaceuticals, heterocyclic compounds like pyrroles and pyrazines find applications in materials science, particularly in the development of electroconductive polymers. Pyrrole, for example, is utilized as a raw material for polypyrrole, a polymer that has garnered interest for its electrical conductivity and potential in inexpensive production processes (Higasio & Shoji, 2001).
Antitumor and Antimicrobial Activities
The exploration of heterocyclic compounds for their biological activities continues to be a significant area of research. New heterocycles incorporating the pyrazolopyridine moiety, for instance, have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies highlight the therapeutic potential of pyrazine derivatives and their relevance in developing novel treatments (Riyadh, 2011).
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is likely that the compound interacts with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, contributing to their broad range of biological activities .
Pharmacokinetics
The compound’s molecular weight (1231525) and structure suggest that it may be highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory and analgesic activities, among others .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-16-6-2-3-10(16)11(17)8-15-12(18)9-7-13-4-5-14-9/h2-7,11,17H,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBLJMIUPLRQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=NC=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2474685.png)


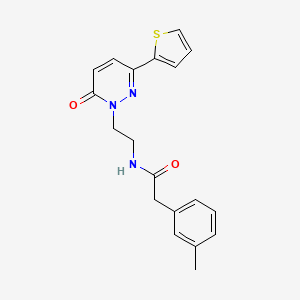
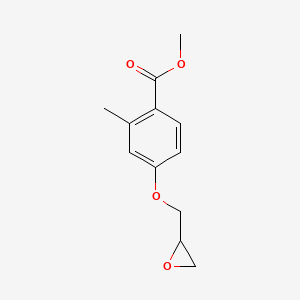


![N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2474698.png)
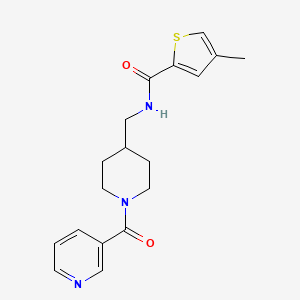
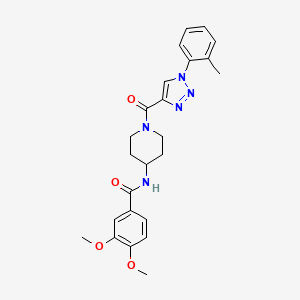

![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2474705.png)
![Methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate](/img/structure/B2474707.png)